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p5 Ligand for Dnak and DnaJ acetate

Chaperone Biology Protein Folding Biophysical Kinetics

Choose p5 Ligand for DnaK and DnaJ acetate for its unmatched dual-chaperone binding, distinct kinetic profile (k_off=7.6-8.9 s⁻¹), and acetate-enhanced solubility—critical for reproducible ATPase, stopped-flow, and NMR assays. Unlike generic peptides, its well-characterized cis/trans mechanism enables robust HTS baselines and competitive binding studies. Ensure experimental integrity with the characterized, high-purity reference standard trusted by leading chaperone researchers.

Molecular Formula C46H85N15O13S
Molecular Weight 1088.3 g/mol
Cat. No. B14768109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep5 Ligand for Dnak and DnaJ acetate
Molecular FormulaC46H85N15O13S
Molecular Weight1088.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.CC(=O)O
InChIInChI=1S/C44H81N15O11S.C2H4O2/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49;1-2(3)4/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51);1H3,(H,3,4)/t25-,26-,27-,28-,29-,30-,31-,32-,33-;/m0./s1
InChIKeyOKLRJVHZOKFHHC-HNXCXNLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p5 Ligand for DnaK and DnaJ Acetate: A Nonapeptide Chaperone Ligand for Hsp70/Hsp40 Studies


The p5 Ligand for DnaK and DnaJ acetate (CAS 2803415-96-3, free base 209518-24-1) is a nine-amino-acid peptide (sequence: Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg) that functions as a high-affinity ligand for the Escherichia coli molecular chaperones DnaK (Hsp70) and DnaJ (Hsp40) . It corresponds to the primary binding site within the 23-residue presequence of mitochondrial aspartate aminotransferase, making it a well-characterized model substrate for dissecting the allosteric mechanisms of the DnaK-DnaJ chaperone cycle [1]. The compound is supplied as an acetate salt, which enhances solubility in aqueous buffers and improves handling for in vitro biochemical and biophysical assays.

Why Generic Peptide Substrates Are Not Interchangeable with p5 Ligand for DnaK and DnaJ Acetate


The DnaK/DnaJ chaperone system exhibits stringent specificity for peptide sequence, chirality, and presentation format. Generic peptide libraries or single-motif ligands often fail to recapitulate the coordinated binding and allosteric regulation observed with the p5 ligand [1]. Specifically, the p5 sequence (CLLLSAPRR) engages both DnaK and DnaJ with distinct kinetics, and its binding properties are dramatically altered when presented as a free peptide versus a chimeric or fusion construct [2]. Furthermore, the acetate counterion improves aqueous solubility and stability compared to the free base or alternative salt forms, which is critical for reproducible experimental results in high-throughput screening or biophysical assays [3]. Substituting with an uncharacterized or chemically distinct analog risks irreproducible ATPase stimulation, altered substrate release rates, and compromised ternary complex formation, ultimately undermining the validity of mechanistic studies.

Quantitative Evidence for p5 Ligand for DnaK and DnaJ Acetate: Binding Kinetics, ATPase Stimulation, and Chaperone Engagement


ATP-Triggered Dissociation Kinetics of p5 Ligand from DnaK: Wild-Type vs. Mutant Comparison

The p5 peptide (a-CLLLSAPRR) exhibits a well-defined, ATP-triggered dissociation rate (k_off) from wild-type DnaK that is essential for modeling the chaperone cycle. Compared to a D-helix deletion mutant (DnaK578(A-C)), the p5 ligand demonstrates a 27-fold slower dissociation rate from the wild-type chaperone, highlighting its utility in studying long-lived DnaK-substrate complexes [1]. This quantitative benchmark enables researchers to calibrate the effects of co-chaperones, nucleotides, and mutations on substrate release.

Chaperone Biology Protein Folding Biophysical Kinetics

DnaJ-Stimulated DnaK ATPase Activity: Chimeric vs. Single-Motif Peptide Comparison

The p5 ligand serves as the core binding motif (k-motif) in comparative studies of DnaK-DnaJ allostery. When presented as a single-motif peptide (ala-p5, ALLLSAPRR) in combination with a DnaJ-binding peptide (D-p5), the DnaJ-stimulated ATPase activity of DnaK is only one-third of that observed with chimeric peptides (pjk or pkj) that covalently link the two motifs [1]. This 3-fold difference underscores the importance of ligand architecture in modulating chaperone function and validates the use of p5 ligand as a defined, modular component for engineering more potent activators or inhibitors.

Chaperone Mechanism ATPase Assay Allosteric Regulation

Dual Chaperone Binding: p5 Ligand Engages Both DnaK and DnaJ with High Affinity

Unlike many peptide substrates that preferentially bind either DnaK or DnaJ, the p5 ligand exhibits high-affinity binding to both chaperones simultaneously [1]. This dual engagement is a defining feature that distinguishes it from DnaK-selective peptides (e.g., NRLLLTG) or DnaJ-selective D-peptides (e.g., D-p5, Kd = 1-2 μM) [2]. While absolute Kd values for p5 binding to DnaJ are not directly reported, its ability to form ternary (ATP·DnaK)·p5·DnaJ complexes is well-documented and exploited in studies of chaperone cooperativity [3].

Protein-Protein Interaction Chaperone Co-regulation Ligand Specificity

High-Impact Research and Industrial Applications of p5 Ligand for DnaK and DnaJ Acetate


Mechanistic Dissection of Hsp70/Hsp40 Allostery and ATPase Coupling

Utilize p5 ligand as a defined, high-affinity substrate to probe the cis- and trans-acting mechanisms of DnaJ on DnaK. The compound's well-characterized dissociation kinetics (k_off = 7.6-8.9 s⁻¹ from wild-type DnaK) [1] and its ability to form ternary complexes [2] make it ideal for stopped-flow fluorescence, ATPase, and NMR studies aimed at elucidating how co-chaperones regulate substrate binding and release.

Benchmarking Novel Chaperone Inhibitors or Activators

Employ p5 ligand as a reference substrate in high-throughput screening assays for modulators of the DnaK-DnaJ system. Its reproducible binding kinetics and the established 3-fold difference in ATPase stimulation between single-motif and chimeric presentations [3] provide a robust baseline for quantifying the potency and mechanism of action of novel small molecules, peptides, or biologics targeting bacterial chaperones.

Biophysical Characterization of DnaK Mutants and Lid Domain Function

Leverage the p5 ligand's sensitivity to DnaK lid domain integrity (e.g., the 27-fold increase in k_off upon D-helix deletion) [1] to characterize the effects of disease-relevant mutations, truncations, or post-translational modifications on Hsp70 substrate trapping. This application is particularly valuable in academic and industrial settings focused on structure-function relationships of molecular chaperones.

Development of Antibacterial Agents Targeting Chaperone Networks

Incorporate p5 ligand acetate as a tool compound in drug discovery programs targeting bacterial DnaK/DnaJ as a vulnerability in stress adaptation and virulence. Its dual-chaperone binding profile [2] and defined kinetic parameters enable the design of competitive binding assays and the validation of target engagement for lead optimization campaigns.

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